molecular formula C15H27NO3 B13003746 tert-Butyl 2-pivaloylpiperidine-1-carboxylate

tert-Butyl 2-pivaloylpiperidine-1-carboxylate

Cat. No.: B13003746
M. Wt: 269.38 g/mol
InChI Key: BGORJGXDMKLPHM-UHFFFAOYSA-N
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Description

tert-Butyl 2-pivaloylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H27NO3 . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and pivaloyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-pivaloylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pivaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-pivaloylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-pivaloylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways, particularly those involving piperidine receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-pivaloylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and pivaloyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison: tert-Butyl 2-pivaloylpiperidine-1-carboxylate is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to similar compounds with different substituents. The tert-butyl group also enhances its hydrophobicity, making it more suitable for applications requiring interaction with hydrophobic environments .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(2,2-dimethylpropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)12(17)11-9-7-8-10-16(11)13(18)19-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

BGORJGXDMKLPHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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